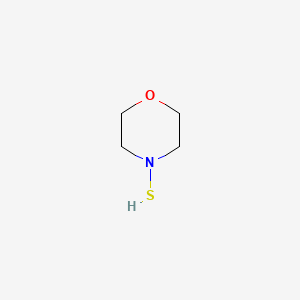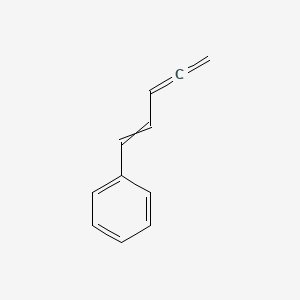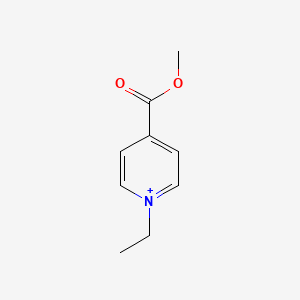
but-1-ene;copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-ene;copper(1+) is a compound that consists of but-1-ene, an organic compound with the formula CH₃CH₂CH=CH₂, and copper in its +1 oxidation state. But-1-ene is a colorless gas that is classified as a linear alpha-olefin (terminal alkene). It is one of the isomers of butene (butylene) and is a precursor to diverse products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
But-1-ene can be synthesized through several methods:
Cracking of Long-Chain Hydrocarbons: This method involves breaking down larger hydrocarbon molecules into smaller ones, including but-1-ene.
Dehydration of Alcohols: Alcohols can be dehydrated to form alkenes, including but-1-ene.
Industrial Production Methods
But-1-ene is produced industrially by separation from crude C₄ refinery streams and by ethylene dimerization. The former method yields a mixture of 1- and 2-butenes, while the latter produces only the terminal alkene. The product is then distilled to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
But-1-ene undergoes various chemical reactions, including:
Oxidation: Alkenes like but-1-ene can be oxidized using potassium manganate (VII) solution.
Hydrogenation: But-1-ene can be hydrogenated to form butane.
Addition Reactions: But-1-ene can undergo addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions
Hydrogenation: Palladium catalyst under hydrogen gas.
Addition: Bromine water for halogenation reactions.
Major Products
Oxidation: Ethane-1,2-diol (ethylene glycol) under acidic conditions.
Hydrogenation: Butane.
Addition: 1,2-dibromobutane.
Applications De Recherche Scientifique
But-1-ene;copper(1+) has several scientific research applications:
Polymer Production: But-1-ene is used as a comonomer in the production of certain kinds of polyethylene, such as linear low-density polyethylene (LLDPE).
Material Science:
Mécanisme D'action
The mechanism of action for but-1-ene;copper(1+) involves the interaction of the cuprous ion with various molecular targets. In catalytic processes, copper(1+) facilitates the adsorption and activation of reactants on its surface, leading to the desired chemical transformations. For example, in the hydrogenation of 1,3-butadiene, copper(1+) helps in the selective formation of 1-butene by promoting the desorption of the intermediate alkene .
Comparaison Avec Des Composés Similaires
But-1-ene can be compared with other alkenes, such as:
But-2-ene: Another isomer of butene with the double bond located between the second and third carbon atoms.
Ethylene: A simpler alkene with the formula C₂H₄, used extensively in the production of polyethylene.
Propene: An alkene with the formula C₃H₆, used in the production of polypropylene.
But-1-ene is unique due to its terminal double bond, which makes it a valuable comonomer in polymer production and a precursor to various chemical products .
Propriétés
Numéro CAS |
54248-43-0 |
|---|---|
Formule moléculaire |
C4H7Cu |
Poids moléculaire |
118.64 g/mol |
Nom IUPAC |
but-1-ene;copper(1+) |
InChI |
InChI=1S/C4H7.Cu/c1-3-4-2;/h1,3H,4H2,2H3;/q-1;+1 |
Clé InChI |
BGBDAHYTEBPZLT-UHFFFAOYSA-N |
SMILES canonique |
CCC=[CH-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


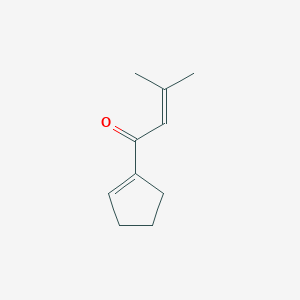
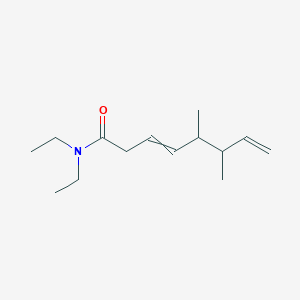
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

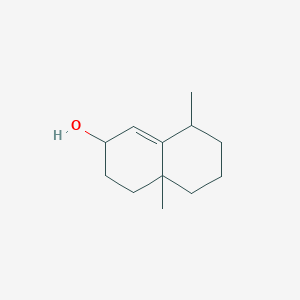
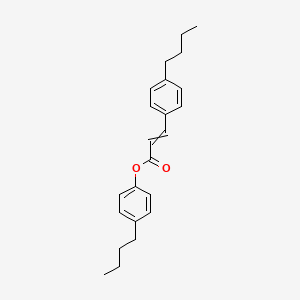
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

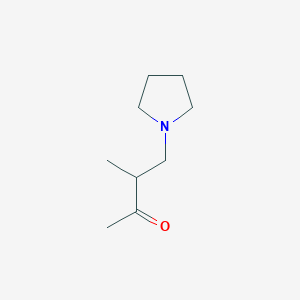
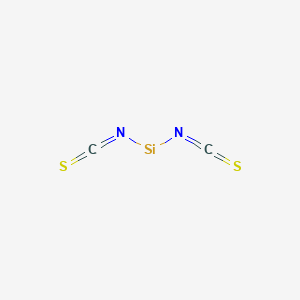
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
